

# Spectroscopic Profile of 2-Pentanethiol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Pentanethiol

Cat. No.: B1584482

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-pentanethiol** (CAS No. 2084-19-7), a volatile thiol compound. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Pentanethiol**. This information is crucial for the identification, characterization, and quantification of this compound.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental  $^1\text{H}$  NMR data in publicly accessible databases, the following data is based on prediction tools and typical chemical shifts for similar aliphatic thiols.

Chemical Shift (ppm)	Multiplicity	Assignment
~2.7 - 2.9	m	CH-SH
~1.4 - 1.6	m	CH <sub>2</sub>
~1.2 - 1.4	m	CH <sub>2</sub>
~1.2	d	CH <sub>3</sub> (next to SH)
~0.9	t	CH <sub>3</sub> (terminal)

Note: Predicted data should be confirmed with experimental results.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Similar to the <sup>1</sup>H NMR data, the <sup>13</sup>C NMR data is based on predictive models due to the scarcity of experimental spectra. Carbons adjacent to the sulfur atom in thiols typically appear in the 20-40 ppm range.<sup>[1]</sup>

Chemical Shift (ppm)	Assignment
~35 - 40	C2 (CH-SH)
~30 - 35	C3 (CH <sub>2</sub> )
~20 - 25	C4 (CH <sub>2</sub> )
~20 - 25	C1 (CH <sub>3</sub> )
~10 - 15	C5 (CH <sub>3</sub> )

Note: Predicted data should be confirmed with experimental results.

## Table 3: Infrared (IR) Spectroscopy Peak List

The following are characteristic infrared absorption peaks for **2-Pentanethiol**. The data is compiled from typical values for aliphatic thiols and available spectral information. A vapor phase IR spectrum is available through SpectraBase.<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2550 - 2600	Weak	S-H stretch
~2850 - 3000	Strong	C-H stretch (alkane)
~1450 - 1470	Medium	C-H bend (alkane)
~1370 - 1380	Medium	C-H bend (alkane)

## Table 4: Mass Spectrometry (MS) Data

The mass spectrometry data for **2-Pentanethiol** is available from the NIST Mass Spectrometry Data Center.<sup>[2]</sup> The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity	Possible Fragment
104	Moderate	[M] <sup>+</sup> (Molecular Ion)
71	Moderate	[M - SH] <sup>+</sup>
61	High	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> S] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
27	High	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A small amount of liquid **2-pentanethiol** is typically dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Procedure: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is performed to acquire the  $^1\text{H}$  NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Procedure: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-pentanethiol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

### FTIR Analysis:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that is characteristic of the molecule's functional groups.

## Mass Spectrometry (MS)

### Sample Introduction and Ionization (GC-MS):

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Procedure: A small amount of the volatile **2-pentanethiol** is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment.

Mass Analysis:

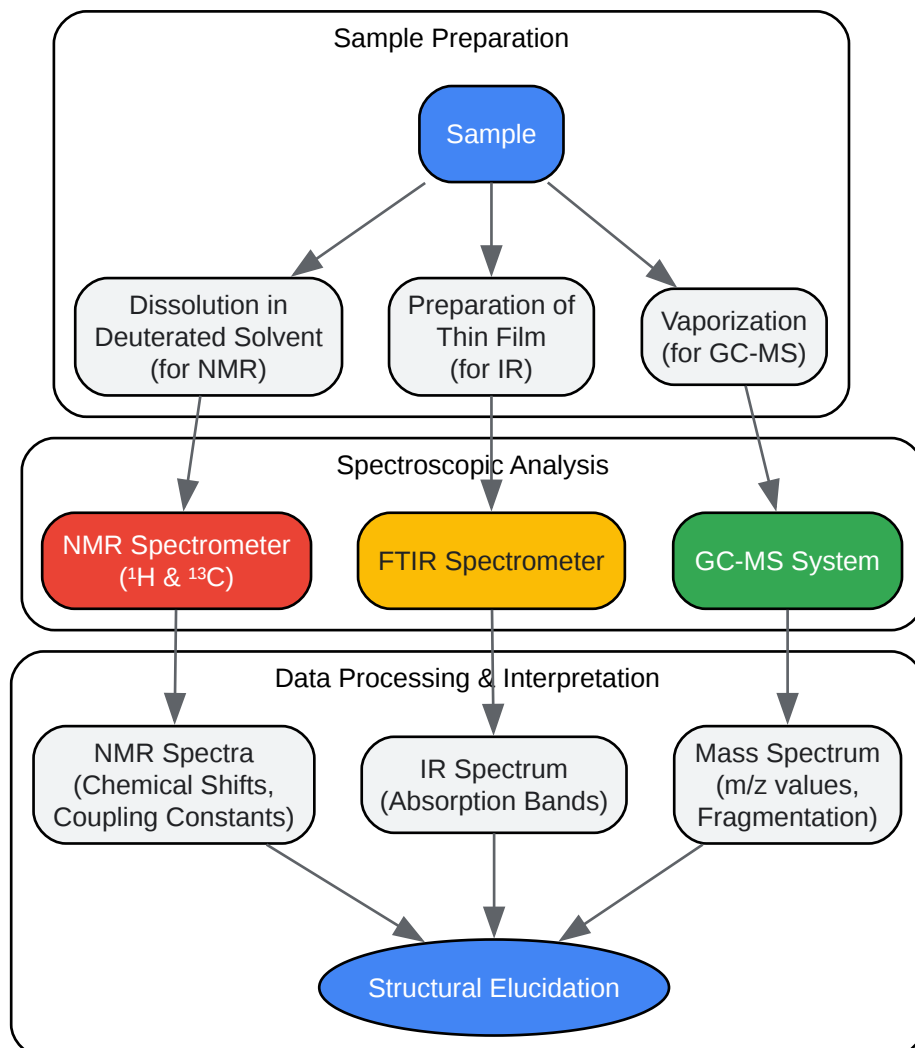
- Procedure: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Pentanethiol**.

## General Spectroscopic Analysis Workflow

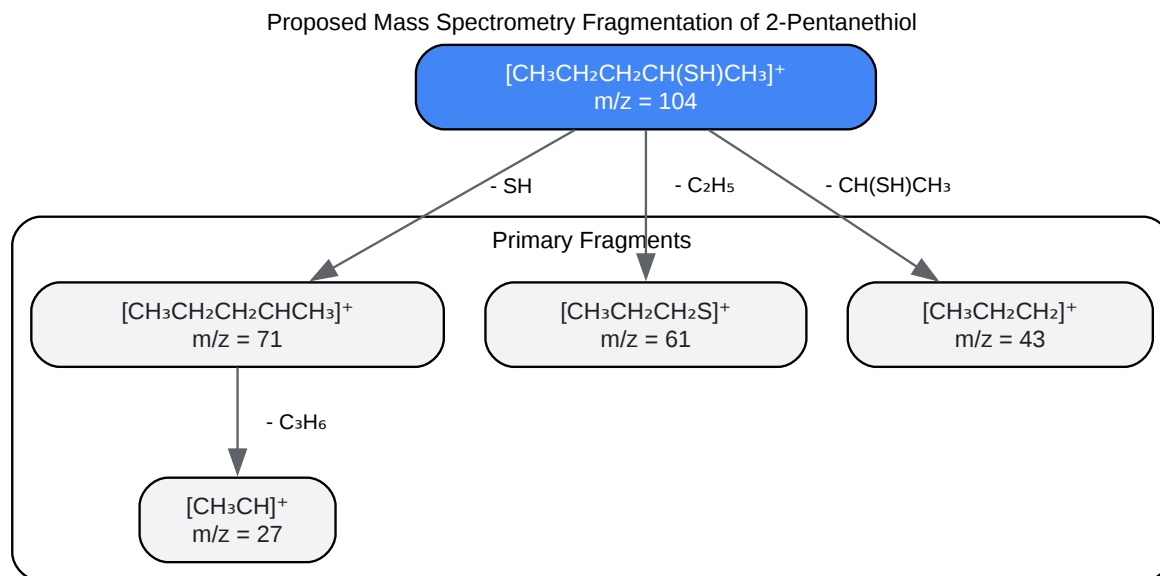


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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

## Mass Spectrometry Fragmentation of 2-Pentanethiol

This diagram shows the likely fragmentation pathway of **2-pentanethiol** in a mass spectrometer under electron ionization.



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Caption: A diagram showing the fragmentation of **2-pentanethiol** in MS.

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## References

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- 2. 2-Pentanethiol | C<sub>5</sub>H<sub>12</sub>S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]
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